6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID
Overview
Description
6-ISOPROPYLPYRIDINE-2-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
- Stereoselective Reductive Tetraallylation : 6-(Propan-2-yl)pyridine-2-carboxylic acid undergoes stereoselective reductive tetraallylation with triallylborane, yielding complex tetrahydropyridines with potential applications in organic synthesis (Bubnov et al., 1998).
- Formation of Copper(II) Complexes : It's used in the synthesis of optically pure 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, forming stable complexes with Cu(II) ions. These complexes have catalytic applications and have been characterized using X-ray diffraction (Drabina et al., 2010).
2. Catalytic and Chemical Reactivity
- Catalysis in Oxidation Reactions : The compound plays an unexpected role in manganese-based oxidation catalysis, where it decomposes in situ to pyridine-2-carboxylic acid, aiding in catalytic activity (Pijper et al., 2010).
- Efficient Synthesis of Pyridin-2(1H)-ones : It is used in the synthesis of 6-amino-substituted pyridin-2(1H)-ones, showing its significance in the development of novel organic compounds (Schirok et al., 2005).
3. Material Science and Supramolecular Chemistry
- Formation of Supramolecular Structures : In combination with other compounds, it contributes to the formation of complex structures with significant π–π stacking interaction, which is crucial in the study of supramolecular chemistry (Aghabozorg et al., 2008).
4. Biological and Pharmaceutical Applications
- Antimicrobial and Antioxidant Activity : Compounds synthesized from reactions involving 6-(Propan-2-yl)pyridine-2-carboxylic acid have shown moderate antifungal activity, highlighting its potential in antibacterial and antifungal applications (Rusnac et al., 2020).
Biochemical Analysis
Biochemical Properties
6-(Propan-2-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . The nature of these interactions often involves the formation of intermediate complexes that facilitate the reaction process. The compound’s ability to form stable complexes with metal ions also enhances its catalytic efficiency.
Cellular Effects
The effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to possess neuroprotective, immunological, and anti-proliferative effects within the body . These effects are mediated through its interaction with various cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 6-(Propan-2-yl)pyridine-2-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, as it can influence the activity of metalloenzymes and other metal-dependent processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of 6-(Propan-2-yl)pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and immunomodulation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
6-(Propan-2-yl)pyridine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Its role as a catalyst in biochemical reactions also highlights its importance in metabolic pathways.
Transport and Distribution
Within cells and tissues, 6-(Propan-2-yl)pyridine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 6-(Propan-2-yl)pyridine-2-carboxylic acid is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s function, as it may interact with different biomolecules depending on its subcellular distribution .
Properties
IUPAC Name |
6-propan-2-ylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGOODJXLHNGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621296 | |
Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337904-77-5 | |
Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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